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Compound of Interest

Compound Name: 2-Bromo-4-chlorophenol

Cat. No.: B154644

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-chlorophenol, a key intermediate in various chemical syntheses. The following
sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a
visual representation of the analytical workflow. This document is intended to serve as a
valuable resource for researchers and professionals engaged in the fields of chemical research
and drug development.

Spectroscopic Data Summary

The spectroscopic data for 2-Bromo-4-chlorophenol (CAS No: 695-96-5, Molecular Formula:
CeH4BrClO, Molecular Weight: 207.45 g/mol ) are summarized in the following tables.[1][2][3]
These data are essential for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Datal[4]
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
7.53 d 24 H-3
7.19 dd 8.7,2.4 H-5
6.90 d 8.7 H-6
5.75 S OH
Solvent: CDCIs, Frequency: 400 MHz[4]
13C NMR (Carbon-13 NMR) Data[5]
Chemical Shift (8) ppm Assignment
150.5 C-1 (C-OH)
132.8 C-3
130.2 C-5
126.8 C-4 (C-Cl)
116.9 C-6
112.1 C-2 (C-Br)
Solvent: CDCls
Infrared (IR) Spectroscopy|6]
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Wavenumber (cm~?) Intensity Assignment

3448 Strong, Broad O-H Stretch

1585 Medium C=C Aromatic Ring Stretch
1475 Strong C=C Aromatic Ring Stretch
1278 Medium C-O Stretch

869 Strong C-H Bending (out-of-plane)
815 Strong C-CI Stretch

670 Medium C-Br Stretch

Mass Spectrometry (MS)[1]

m/z Relative Intensity (%) Assignment

206 95 [M]* (with 7°Br, 35Cl)

208 100 [M]* (with 81Br, 3>Cl or 7°Br,
37C)

210 30 [M]* (with 81Br, 37Cl)

127 20 M- Br]*

99 15 [M - Br - COJ*

63 10 [CsH3]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory techniques for the

analysis of phenolic compounds.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-4-chlorophenol in 0.5-
0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:

o Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o Set the spectral width to cover the range of 0-10 ppm.
o Use a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Acquire a carbon spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0-160 ppm.

o Alonger acquisition time and a greater number of scans are typically required compared
to 'H NMR.

» Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCls:
0 7.26 ppm for 1H, & 77.16 ppm for 13C).

IR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Thin Film Method: If the sample is a low-melting solid, it can be melted and pressed
between two KBr or NaCl plates to form a thin film.
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the sample in the spectrometer and record the sample spectrum.
o The spectrum is typically recorded in the range of 4000-400 cm~1.

» Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the
background spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a gas chromatograph (GC-MS) for volatile compounds.

 Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:

o In the EIl source, the sample is bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation.

o The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).
o A detector records the abundance of each ion.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak and the fragmentation pattern are used to determine the molecular
weight and deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Bromo-4-chlorophenol.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-4-chlorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-chlorophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154644#spectroscopic-data-nmr-ir-ms-of-2-bromo-4-
chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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